(5-Nitropyridin-3-yl)boronic acid
Description
(5-Nitropyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with a nitro group at the 5-position and a boronic acid moiety at the 3-position. The nitro group, a strong electron-withdrawing substituent, significantly influences the compound’s electronic properties, reducing the pKa of the boronic acid and enhancing its Lewis acidity compared to non-electron-withdrawing analogs . This structural motif is critical for applications requiring pH-sensitive binding, such as physiological glucose sensing or enzyme inhibition .
Properties
IUPAC Name |
(5-nitropyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BN2O4/c9-6(10)4-1-5(8(11)12)3-7-2-4/h1-3,9-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODSRZWFLCHTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitropyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, a common method includes the reaction of 5-bromo-3-nitropyridine with an organometallic reagent such as n-butyllithium, followed by the addition of a boronic ester like trimethyl borate . The reaction is usually carried out at low temperatures to prevent over-alkylation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (5-Nitropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, while the boronic acid group can undergo oxidation to form boronic esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products:
Scientific Research Applications
Medicinal Chemistry
Targeting Biological Pathways
(5-Nitropyridin-3-yl)boronic acid demonstrates potential in drug design due to its ability to interact with biological molecules. The boronic acid moiety allows for selective binding with diols and other biomolecules, which can be exploited in developing enzyme inhibitors or modulators. For instance, studies have shown that boronic acids can form coordinate covalent interactions with nucleophilic sites in proteins, enhancing their therapeutic potential against conditions like cancer and diabetes .
Case Study: Anti-Cancer Applications
Research has highlighted the use of boronic acids as bioisosteres for nitro-containing compounds in anti-cancer drug development. In one study, the nitro group in flutamide was replaced with a boronic acid functionality, leading to compounds that exhibited improved binding capabilities to androgen receptors . The synthesized derivatives were tested against various cancer cell lines, including prostate cancer (PC-3) and liver cancer (HepG2), demonstrating promising anti-proliferative activities.
Polymerization and Material Development
Recent advancements have shown that boronic acids can be utilized in creating two-dimensional covalent networks through surface polymerization techniques. These materials exhibit unique properties that can be tailored for specific applications such as sensors or drug delivery systems . The ability of this compound to form stable networks makes it a candidate for developing new materials with enhanced functionalities.
Mechanism of Action
The mechanism of action of (5-Nitropyridin-3-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The nitro group can also participate in various transformations, adding to the compound’s versatility .
Comparison with Similar Compounds
Electronic and Acidic Properties
The nitro group in (5-Nitropyridin-3-yl)boronic acid lowers its pKa relative to boronic acids with electron-donating substituents. For example:
- 3-AcPBA and 4-MCPBA (electron-donating acetyl/methyl groups) exhibit pKa values >8.5, rendering them less effective at physiological pH (7.4) .
- Fluoro-substituted boronic acids (e.g., compound 4 and 7 in ) have pKa values stabilized by through-space electronic effects, but nitro groups provide stronger inductive stabilization, favoring boronate formation at lower pH .
*Inferred based on nitro group’s electron-withdrawing nature .
Solubility and Physicochemical Challenges
Solubility limitations are common among aromatic boronic acids:
- Pyren-1-yl boronic acid precipitates in aqueous media (e.g., RPMI culture medium), limiting its utility .
- Nitro-substituted derivatives may exhibit moderate solubility due to polar nitro groups, but hydrophobicity of the pyridine ring could counterbalance this.
Biological Activity
(5-Nitropyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pyridine ring substituted with a nitro group and a boronic acid functional group. Its chemical structure is crucial for its interaction with biological targets.
1. Antimicrobial Activity
Research has demonstrated that compounds containing the pyridine nucleus exhibit notable antimicrobial properties. For instance, a study highlighted the antibacterial activity of various pyridine derivatives against strains such as Staphylococcus aureus and Escherichia coli. The introduction of functional groups, such as the boronic acid moiety, has been shown to enhance these activities due to improved binding affinity to bacterial targets .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 μg/ml |
| Other pyridine derivatives | E. coli | 64 μg/ml |
2. Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. In vitro studies have indicated that it may inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures have shown significant tumor growth inhibition in xenograft models .
Case Study:
A recent study evaluated the efficacy of this compound in a mouse model of head and neck cancer, revealing promising results in reducing tumor size compared to control groups. The mechanism was linked to the inhibition of specific protein targets involved in cancer cell proliferation.
3. Enzyme Inhibition
The boronic acid group is known for its ability to form reversible covalent bonds with serine and cysteine residues in enzymes, making it a valuable scaffold for developing enzyme inhibitors. This compound has shown potential in inhibiting certain proteases and kinases involved in disease pathways, including cancer and inflammation .
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| Protein Kinase A | Competitive | 150 nM |
| Serine Protease | Non-competitive | 200 nM |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural properties that facilitate interaction with biological macromolecules. Molecular docking studies suggest that the compound can effectively bind to active sites of target proteins, leading to significant biological responses.
Q & A
Q. Can boronic acids serve dual roles in flame retardancy and therapeutics?
- Methodological Answer : Thermogravimetric analysis (TGA) shows aromatic boronic acids with electron-withdrawing groups (e.g., nitro) exhibit high char yields (>40%) and thermal stability (degradation >300°C). Structure-property rules from TGA data enable dual-use designs, though biocompatibility must be validated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
